molecular formula C7H14ClNO2 B1513355 (S)-Methyl 2-amino-2-cyclobutylacetate CAS No. 1217784-81-0

(S)-Methyl 2-amino-2-cyclobutylacetate

Cat. No.: B1513355
CAS No.: 1217784-81-0
M. Wt: 179.64 g/mol
InChI Key: NCYCNCGWPRDKDC-RGMNGODLSA-N
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Description

(S)-Methyl 2-amino-2-cyclobutylacetate: is a chemical compound with the molecular formula C7H13NO2. It is a derivative of cyclobutane and contains an amino group and a methyl ester group

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of cyclobutylamine with methyl chloroacetate in the presence of a base such as triethylamine.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity, using advanced techniques like continuous flow chemistry.

Chemical Reactions Analysis

(S)-Methyl 2-amino-2-cyclobutylacetate: undergoes various types of chemical reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The compound can be reduced to form a primary amine.

  • Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Using reducing agents like lithium aluminum hydride.

  • Substitution: Using nucleophiles like hydroxide ions or amines.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Primary amines.

  • Substitution: Various substituted esters or amides.

Scientific Research Applications

(S)-Methyl 2-amino-2-cyclobutylacetate: has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand enzyme mechanisms.

  • Medicine: It has potential as a precursor in the synthesis of pharmaceuticals.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

(S)-Methyl 2-amino-2-cyclobutylacetate: can be compared with other similar compounds such as (R)-Methyl 2-amino-2-cyclobutylacetate and ethyl 2-amino-2-cyclobutylacetate . The key differences lie in the stereochemistry and the alkyl group attached to the ester function, which can influence the compound's reactivity and biological activity.

Comparison with Similar Compounds

  • (R)-Methyl 2-amino-2-cyclobutylacetate

  • Ethyl 2-amino-2-cyclobutylacetate

  • Propyl 2-amino-2-cyclobutylacetate

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Properties

IUPAC Name

methyl (2S)-2-amino-2-cyclobutylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)6(8)5-3-2-4-5/h5-6H,2-4,8H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMQPLHPHZACOB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1CCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655133
Record name Methyl (2S)-amino(cyclobutyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217784-81-0
Record name Methyl (2S)-amino(cyclobutyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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